![molecular formula C16H11Cl3N2O B14069860 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 30144-88-8](/img/structure/B14069860.png)
7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a diazepine core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the reaction of 2,6-dichloroaniline with a suitable diazepine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the diazepine ring.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl ring allows for various substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazepines.
科学研究应用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex benzodiazepine derivatives. Its unique structure makes it a valuable starting material for the development of new psychoactive drugs.
Biology: In biological research, 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is studied for its interactions with various neurotransmitter receptors. It serves as a model compound to understand the binding mechanisms of benzodiazepines.
Medicine: Medically, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals. Its synthesis and modification are crucial for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
相似化合物的比较
- 7-Chloro-5-(2-fluorophenyl)-2-(N-nitrosomethylamino)-3H-1,4-benzodiazepine
- Acetylamino-[7-chloro-5-(2-fluoro-phenyl)-3H-benzo[e][1,4]diazepin-2-yl]-malonic acid diethyl ester
Comparison: Compared to these similar compounds, 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific chlorinated phenyl ring structure. This structural difference can influence its binding affinity to GABA receptors and its overall pharmacological profile. The presence of multiple chlorine atoms may enhance its potency and selectivity compared to other benzodiazepines.
属性
CAS 编号 |
30144-88-8 |
|---|---|
分子式 |
C16H11Cl3N2O |
分子量 |
353.6 g/mol |
IUPAC 名称 |
7-chloro-5-(2,6-dichlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H11Cl3N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 |
InChI 键 |
OTQXKRRISJPTFS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


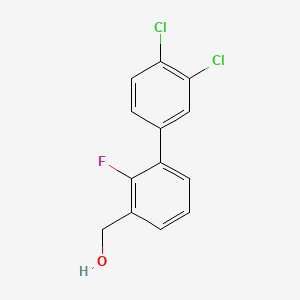
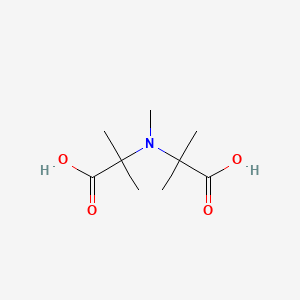
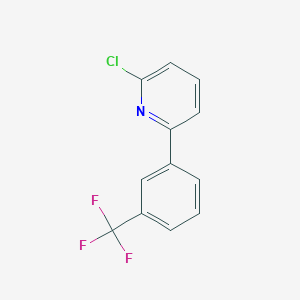
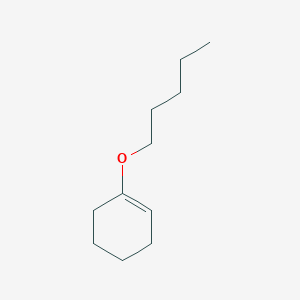
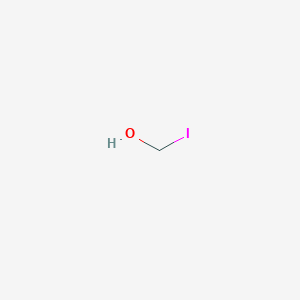

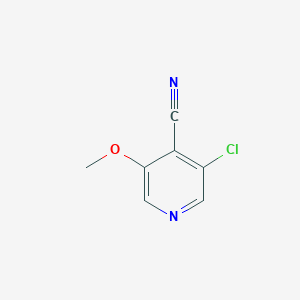
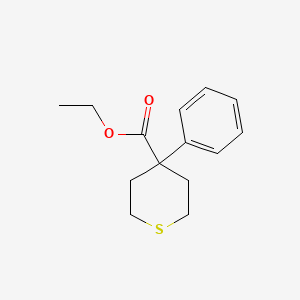

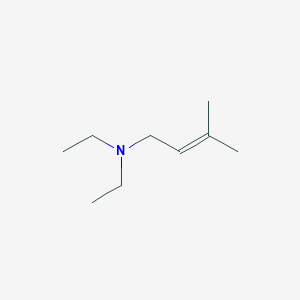
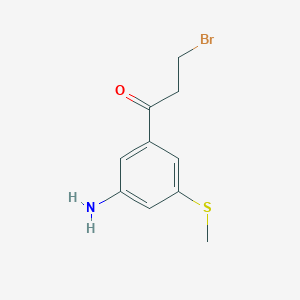

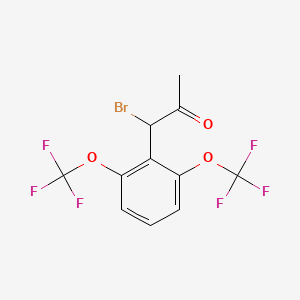
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
